molecular formula C8H5Br2FO2 B13719453 2'-Bromo-6'-fluoro-3'-hydroxyphenacyl bromide

2'-Bromo-6'-fluoro-3'-hydroxyphenacyl bromide

Cat. No.: B13719453
M. Wt: 311.93 g/mol
InChI Key: AQAQCLGKVMZZNE-UHFFFAOYSA-N
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Description

2’-Bromo-6’-fluoro-3’-hydroxyphenacyl bromide is an organic compound that belongs to the class of phenacyl bromides. These compounds are known for their versatility in organic synthesis, particularly in the formation of heterocyclic compounds. The presence of bromine, fluorine, and hydroxyl groups in its structure makes it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Bromo-6’-fluoro-3’-hydroxyphenacyl bromide typically involves the bromination of acetophenone derivatives. One common method is the bromination of 2’-Bromo-6’-fluoro-3’-hydroxyacetophenone using bromine in the presence of a catalyst such as aluminum chloride. The reaction is carried out in an anhydrous solvent like ether, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.

Chemical Reactions Analysis

Types of Reactions

2’-Bromo-6’-fluoro-3’-hydroxyphenacyl bromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are typical oxidizing agents.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

Major Products Formed

    Nucleophilic Substitution: Products include substituted phenacyl derivatives.

    Oxidation: Products include phenacyl ketones.

    Reduction: Products include phenacyl alcohols and hydrocarbons.

Scientific Research Applications

2’-Bromo-6’-fluoro-3’-hydroxyphenacyl bromide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical agents and bioactive molecules.

    Industry: The compound is used in the production of agrochemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of 2’-Bromo-6’-fluoro-3’-hydroxyphenacyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the hydroxyl group can participate in hydrogen bonding and other interactions. The compound’s molecular targets and pathways depend on the specific reactions it undergoes, which can include enzyme inhibition, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    Phenacyl Bromide: A simpler analog without the fluorine and hydroxyl groups.

    2’-Bromo-3’-fluoro-6’-hydroxyacetophenone: A closely related compound with similar reactivity.

    2-Bromo-6-fluoro-3-propoxyphenylboronic acid: Another analog used in organic synthesis.

Uniqueness

2’-Bromo-6’-fluoro-3’-hydroxyphenacyl bromide is unique due to the presence of both fluorine and hydroxyl groups, which enhance its reactivity and versatility in various chemical reactions. The combination of these functional groups allows for a broader range of applications compared to its simpler analogs .

Properties

Molecular Formula

C8H5Br2FO2

Molecular Weight

311.93 g/mol

IUPAC Name

2-bromo-1-(2-bromo-6-fluoro-3-hydroxyphenyl)ethanone

InChI

InChI=1S/C8H5Br2FO2/c9-3-6(13)7-4(11)1-2-5(12)8(7)10/h1-2,12H,3H2

InChI Key

AQAQCLGKVMZZNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1O)Br)C(=O)CBr)F

Origin of Product

United States

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